4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-13-4-2-3-5-15(13)21-18(25)23-8-10-24(11-9-23)19-22-16-7-6-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBFGPRLPMDVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 6-chlorobenzo[d]thiazole, which is then reacted with piperazine and o-tolyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Piperazine-Carboxamide Formation
The piperazine-carboxamide moiety is synthesized through:
-
Coupling Reactions :
-
Method A : Carboxylic acids react with piperazine derivatives in dry MeCN using N-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. For example, N-[2-(4-benzothiazol-2-ylpiperazin-1-yl)-2-oxoethyl]benzamide derivatives form at 23°C over 16 hours ( ).
-
Microwave-Assisted Synthesis : Cyclization of hydrazine hydrate with intermediates under microwave irradiation improves efficiency (e.g., yields up to 90% for pyrazolo[1,5-a]pyrimidines, ).
-
Final Coupling Reactions
The benzothiazole and piperazine-carboxamide units are coupled via nucleophilic substitution or condensation:
-
Nucleophilic Substitution :
-
Carboxamide Bond Formation :
Key Reaction Parameters
-
Solvents : DMF, MeCN, or 1,4-dioxane are preferred for polar intermediates ( , ).
-
Catalysts : Piperidine (condensation), HOBt/DCC (amide coupling), and NaI (nucleophilic substitution) enhance reaction rates ( , ).
-
Temperature : Reactions proceed optimally at 75–80°C for 3–8 hours ( , ).
Biological Activity Correlation
-
Antimycobacterial Activity : Derivatives with electron-withdrawing groups (e.g., 4-F) show MIC values as low as 5.71 µM against Mycobacterium tuberculosis ( ).
-
Anticancer Potential : Piperazine-benzothiazole carboxamides exhibit HDAC-1 inhibition (IC<sub>50</sub> = 8.2–12.1 nM) and antiproliferative effects in MCF-7 cells ( ).
Electrochemical Behavior
Nitro-substituted analogs undergo reduction at −500 mV (vs. Ag/AgCl), suggesting activation via nitroreductases in biological systems ( ).
Structural Characterization
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. The specific compound has shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Case Study : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | PI3K/Akt pathway inhibition |
| A549 (Lung) | 15.0 | Induction of apoptosis |
Neuropharmacology
Neuroprotective Properties
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : It acts as an NMDA receptor antagonist, which helps to reduce excitotoxicity associated with excessive glutamate levels in neurodegenerative conditions.
Case Study : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
| Model | Cognitive Score Improvement (%) | Amyloid Plaque Reduction (%) |
|---|---|---|
| AD Mouse Model | 30 | 25 |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential for development as an antimicrobial agent.
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
Case Study : In vitro testing showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Potential in Pain Management
The analgesic properties of benzothiazole derivatives have been documented, and this compound may offer new avenues for pain relief therapies.
- Mechanism of Action : It may act on pain receptors or modulate inflammatory pathways to alleviate pain symptoms.
Case Study : Clinical trials are underway to evaluate its effectiveness in chronic pain management, particularly for neuropathic pain conditions.
Wirkmechanismus
The mechanism of action of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to the desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Piperazine-Carboxamide Derivatives with Aromatic Substituents
4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
- Structural Difference : Replaces the benzothiazole group with a 4-fluorophenyl ring.
CPIPC Analogs (e.g., CPIPC-1, CPIPC-2)
- Structural Difference : Benzothiazole replaced with indazole (CPIPC) or indole (CPIPC-1) moieties.
- Functional Relevance : CPIPC acts as a partial TRPV1 agonist, demonstrating that the heterocyclic core (benzothiazole vs. indazole) influences receptor specificity. Substitutions on the aromatic ring (e.g., 5-chloropyridin-2-yl) enhance binding affinity to TRPV1 .
N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4)
- Structural Difference: Incorporates a dihydroquinazolinone system instead of benzothiazole.
- Physicochemical Properties : Melting point = 197.9–199.6 °C; yield = 45.2%.
- Functional Relevance: Demonstrates the importance of fused heterocycles (benzothiazole vs. quinazolinone) in modulating solubility and target engagement .
Benzothiazole-Containing Analogs
N-[4-(6-Chloro-1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzenesulfonamide
- Structural Difference : Replaces the piperazine-carboxamide with a sulfonamide linker.
- Physicochemical Properties : Molecular weight = 430.93 g/mol.
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide
TRP Channel-Targeting Compounds
BCTC (N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)
- Structural Difference : Substitutes benzothiazole with a 3-chloropyridinyl group and incorporates a tert-butylphenyl moiety.
- Functional Relevance : A potent TRPM8 inhibitor (IC₅₀ < 100 nM), BCTC demonstrates that bulky hydrophobic groups (e.g., tert-butyl) enhance antagonist activity against cold-sensing channels .
CPIPC
Melting Points and Stability
- The target compound’s analogs exhibit melting points between 180–200°C (e.g., A4: 197.9–199.6°C; A13: 200.1–201.2°C), suggesting that the benzothiazole-piperazine scaffold generally forms stable crystalline solids .
- Halogenation (e.g., chlorine at benzothiazole-C6) correlates with increased melting points and lipophilicity, critical for blood-brain barrier penetration .
Pharmacological and Functional Insights
Target Selectivity
- CPIPC for TRPV1) .
- Kinase Inhibition: Quinazolinone-piperazine hybrids (e.g., A4–A6) inhibit kinases like EGFR, suggesting that the parent compound may share this promiscuity .
Bioactivity Data
Biologische Aktivität
The compound 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide is a member of the benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H16ClN3OS
- Molecular Weight : 351.85 g/mol
- CAS Number : 353768-30-6
Biological Activity Overview
Benzothiazole derivatives, including the compound , exhibit a range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific activities of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide are summarized below:
Anticancer Activity
Research indicates that benzothiazole derivatives can induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds demonstrate significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The mechanism often involves the activation of apoptotic pathways through the modulation of p53 and caspase proteins .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(6-chloro-1,3-benzothiazol-2-yl)... | MCF-7 | 15.63 | Induction of apoptosis via p53 |
| Similar Benzothiazole Derivative | CEM-13 | <10 | Apoptosis induction |
| Similar Benzothiazole Derivative | U-937 | 12.5 | Caspase activation |
Antimicrobial Activity
The compound exhibits promising activity against various bacterial strains, particularly those listed on the WHO priority pathogens list such as Acinetobacter baumannii and Pseudomonas aeruginosa . These bacteria are notorious for their resistance to multiple antibiotics, making the exploration of new therapeutic agents critical .
Anti-inflammatory Effects
Benzothiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in models of acute tissue injury and chronic inflammatory diseases .
The biological activity of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids which modulate pain and inflammation .
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways suggests it may serve as a potential anticancer agent by promoting programmed cell death in malignant cells.
- Antioxidant Activity : Some studies indicate that benzothiazole derivatives can scavenge free radicals, contributing to their anti-inflammatory effects.
Case Studies
A notable study evaluated the efficacy of a related benzothiazole derivative in a rat model of neuropathic pain. The results demonstrated significant reductions in pain responses compared to control groups, suggesting potential clinical applications in pain management .
Q & A
Q. Key Analytical Validation :
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry | δ ~7.2–8.5 ppm (aromatic protons), δ ~160–165 ppm (carboxamide carbonyl) |
| HPLC | Purity assessment | Reverse-phase C18 column, acetonitrile:water (70:30), flow rate 1 mL/min |
Basic: How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on complementary techniques:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond in benzothiazole ~1.74 Å) and confirms stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₁₈ClN₄OS⁺) with <2 ppm error .
- FT-IR : Identifies functional groups (e.g., N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Critical Parameters :
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance carboxamide coupling efficiency .
- Base additives : Potassium carbonate or triethylamine neutralizes HCl byproducts during amide bond formation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., piperazine ring decomposition) .
Case Study : Substituting DMF with dichloromethane increased yield from 45% to 68% by reducing solvent coordination with intermediates .
Advanced: How do structural modifications influence bioactivity, and how can contradictory data be resolved?
Q. Structure-Activity Relationship (SAR) Insights :
- Chloro-substitution : The 6-chloro group on benzothiazole enhances target selectivity (e.g., kinase inhibition) but may reduce solubility, requiring formulation adjustments .
- 2-methylphenyl group : Increases lipophilicity, improving blood-brain barrier penetration but potentially elevating off-target effects .
Q. Addressing Data Contradictions :
- Example : Conflicting IC₅₀ values for serotonin receptor binding may arise from assay conditions (e.g., cell vs. recombinant systems). Validate using orthogonal methods (SPR, radioligand assays) .
Advanced: What computational strategies are used to predict biological targets?
Q. Methodology :
Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., 5-HT₂A serotonin receptor). Key residues: Asp155 (hydrogen bonding with carboxamide) .
Pharmacophore modeling : Identifies essential features (e.g., benzothiazole as a hydrophobic anchor, piperazine as a cationic center) .
MD simulations : Assess binding stability (RMSD <2 Å over 50 ns trajectories) .
Advanced: How can stability studies be designed to assess degradation pathways?
Q. Protocol :
-
Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .
-
Analytical Monitoring :
Condition Degradation Product Detection Method Acidic (pH 3) Cleavage of piperazine-carboxamide bond LC-MS (m/z 245.1) UV light Benzothiazole ring oxidation HPLC-DAD (λmax shift to 310 nm)
Advanced: What strategies address low aqueous solubility during in vivo studies?
Q. Approaches :
- Salt formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
- Nanoparticle formulation : PEGylated liposomes increase bioavailability (e.g., 3-fold AUC improvement in rodent models) .
Advanced: How are structure-activity relationships (SAR) systematically explored?
Q. Workflow :
Analog synthesis : Vary substituents on benzothiazole (e.g., 6-Cl → 6-F) and piperazine (e.g., N-methyl → N-cyclopropyl) .
Biological profiling : Test analogs against target panels (e.g., kinase assays, GPCR screens).
Data Analysis :
| Modification | Effect on IC₅₀ (nM) | Notes |
|---|---|---|
| 6-Cl → 6-F | 120 → 85 | Increased electronegativity enhances binding |
| 2-methylphenyl → 4-fluorophenyl | 85 → 210 | Reduced steric hindrance lowers affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
